1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole
Overview
Description
1-(5-Chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with a 5-chloro-4-fluoro-2-nitrophenyl group
Mechanism of Action
Preparation Methods
The synthesis of 1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of 5-chloro-4-fluoroaniline followed by a coupling reaction with pyrrole under specific conditions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(5-Chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
1-(5-Chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(5-Chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole can be compared with similar compounds such as:
- 1-(5-chloro-4-fluoro-2-nitrophenyl)boronic acid
- 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
- 1-bromo-5-chloro-4-fluoro-2-nitrobenzene
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical properties and applications
Properties
IUPAC Name |
1-(5-chloro-4-fluoro-2-nitrophenyl)pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O2/c11-7-5-9(13-3-1-2-4-13)10(14(15)16)6-8(7)12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIDZWRNBZXXAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2[N+](=O)[O-])F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381463 | |
Record name | 1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218456-63-4 | |
Record name | 1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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